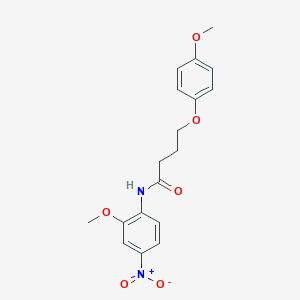
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide, also known as CNPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
作用機序
The mechanism of action of (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways and enzymes involved in cellular processes. For example, (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. Additionally, (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has several advantages for lab experiments, including its stability, ease of synthesis, and diverse biological activities. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
将来の方向性
For the study of (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide include elucidating its mechanism of action, exploring its potential applications in disease treatment, and developing (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide derivatives with improved solubility and bioavailability.
合成法
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide can be synthesized using various methods, including the Claisen-Schmidt condensation reaction, which involves the reaction between 4-hydroxyacetophenone and 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyanation reaction using a cyanating agent such as potassium cyanide. The final product is purified using column chromatography to obtain pure (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide.
科学的研究の応用
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has been studied extensively for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, anticancer, and antidiabetic properties. (2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and α-glucosidase, which are involved in various physiological processes.
特性
製品名 |
(2E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
|---|---|
分子式 |
C16H11N3O4 |
分子量 |
309.28 g/mol |
IUPAC名 |
(E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11N3O4/c17-10-12(9-11-5-7-13(20)8-6-11)16(21)18-14-3-1-2-4-15(14)19(22)23/h1-9,20H,(H,18,21)/b12-9+ |
InChIキー |
QFLXHXVRNKVKBH-FMIVXFBMSA-N |
異性体SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea](/img/structure/B254942.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-ethylthiourea](/img/structure/B254943.png)
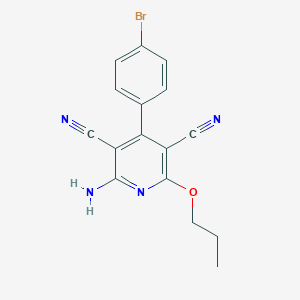

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B254952.png)
![N-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B254953.png)
![6-amino-2-[(2,6-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B254954.png)

![4-[(Z)-(prop-2-enylcarbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B254957.png)
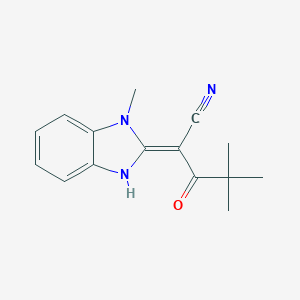
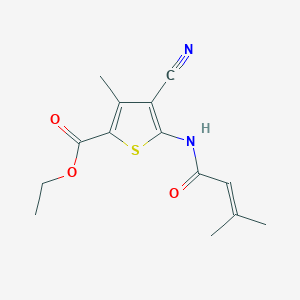
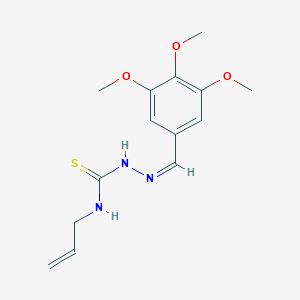
![isopropyl {[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B254961.png)
